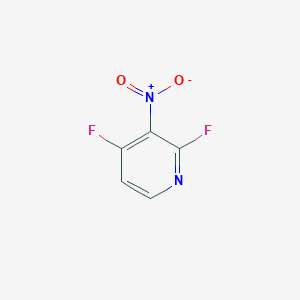
9-Acetylanthracene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 9-Acetylanthracene and related derivatives primarily involves palladium-catalyzed cross-coupling reactions, such as the bis-Suzuki–Miyaura cross-coupling reaction. These methods have been employed to produce a range of diarylanthracenes, including symmetrical and unsymmetrical derivatives, with moderate to good yields under various conditions, including microwave-assisted reactions for enhanced efficiency (Kotha, Ghosh, & Deodhar, 2004).
Molecular Structure Analysis
The molecular geometry of 9-Acetylanthracene has been thoroughly studied using X-ray diffraction analysis, revealing that the acetyl group is twisted out of the plane of the aromatic π-system. The crystal structure is characterized by specific intermolecular interactions, with head-to-tail pairs forming between parallel aligned anthracene moieties, indicating a unique spatial arrangement that influences its reactivity and properties (Anderson, Becker, Engelhardt, Hansen, & White, 1984).
Chemical Reactions and Properties
9-Acetylanthracene undergoes various chemical reactions, including photochemical transformations leading to products such as 1-aceanthrenone and 9-bromoanthracene. These reactions demonstrate the compound's reactivity towards photoinduced electron transfer processes and its potential for forming new chemical structures under specific conditions (Matsumoto, Sato, & Hirayama, 1974).
Physical Properties Analysis
The physical properties of 9-Acetylanthracene derivatives, such as melting points and solubilities, vary significantly depending on the substituents and structural isomers. These properties are critical for their application in materials science, particularly in the development of molecular switches and materials with specific optical and electronic properties (Zehm, Fudickar, Hans, Schilde, Kelling, & Linker, 2008).
Chemical Properties Analysis
9-Acetylanthracene and its derivatives exhibit interesting electronic properties, such as fluorescence and the ability to form charge-transfer complexes. These properties are influenced by the molecular structure and the presence of specific functional groups, highlighting the compound's potential in the development of photoluminescent materials and other electronic applications (Li, Lin, & Yan, 2016).
Applications De Recherche Scientifique
-
Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs
- Summary of Application : 9-Acetylanthracene is used in the synthesis of various organic compounds, pharmaceuticals, agrochemicals, and dyestuffs .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis, pharmaceutical, agrochemical, or dyestuff being produced. Unfortunately, the sources do not provide detailed procedures or technical parameters .
- Results or Outcomes : The results or outcomes would also depend on the specific product being synthesized. The sources do not provide quantitative data or statistical analyses .
-
- Summary of Application : 9-Acetylanthracene is used in the development of next-generation luminescent materials . It is used in the synthesis of luminescent moieties such as (9-anthryl)pyrazole (ANP) and 2,2-difluoro-4-(9-anthracyl)-6-methyl-1,3,2-dioxaborine .
- Methods of Application : The specific method involves the formation of two-component molecular cocrystals with four different co-assembled building blocks . It is also used as a carrier ligand in the synthesis of fluorescent platinum (II) compounds .
- Results or Outcomes : The formation of these cocrystals presents wide-range tunability of luminescence properties (such as wavelength, color, fluorescence lifetime, photoluminescence quantum yield and two-photon emission) relative to pristine ACA . Aggregation induced emission (AIE) properties can be further obtained for ACA.TCB cocrystals, which are absent for the pristine ACA solid .
-
Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs
- Summary of Application : 9-Acetylanthracene is used in the synthesis of various organic compounds, pharmaceuticals, agrochemicals, and dyestuffs .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis, pharmaceutical, agrochemical, or dyestuff being produced. Unfortunately, the sources do not provide detailed procedures or technical parameters .
- Results or Outcomes : The results or outcomes would also depend on the specific product being synthesized. The sources do not provide quantitative data or statistical analyses .
-
- Summary of Application : 9-Acetylanthracene is used in the development of next-generation luminescent materials . It is used in the synthesis of luminescent moieties such as (9-anthryl)pyrazole (ANP) and 2,2-difluoro-4-(9-anthracyl)-6-methyl-1,3,2-dioxaborine .
- Methods of Application : The specific method involves the formation of two-component molecular cocrystals with four different co-assembled building blocks . It is also used as a carrier ligand in the synthesis of fluorescent platinum (II) compounds .
- Results or Outcomes : The formation of these cocrystals presents wide-range tunability of luminescence properties (such as wavelength, color, fluorescence lifetime, photoluminescence quantum yield and two-photon emission) relative to pristine ACA . Aggregation induced emission (AIE) properties can be further obtained for ACA.TCB cocrystals, which are absent for the pristine ACA solid .
-
Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs
- Summary of Application : 9-Acetylanthracene is used in the synthesis of various organic compounds, pharmaceuticals, agrochemicals, and dyestuffs .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis, pharmaceutical, agrochemical, or dyestuff being produced. Unfortunately, the sources do not provide detailed procedures or technical parameters .
- Results or Outcomes : The results or outcomes would also depend on the specific product being synthesized. The sources do not provide quantitative data or statistical analyses .
-
- Summary of Application : 9-Acetylanthracene is used in the development of next-generation luminescent materials . It is used in the synthesis of luminescent moieties such as (9-anthryl)pyrazole (ANP) and 2,2-difluoro-4-(9-anthracyl)-6-methyl-1,3,2-dioxaborine .
- Methods of Application : The specific method involves the formation of two-component molecular cocrystals with four different co-assembled building blocks . It is also used as a carrier ligand in the synthesis of fluorescent platinum (II) compounds .
- Results or Outcomes : The formation of these cocrystals presents wide-range tunability of luminescence properties (such as wavelength, color, fluorescence lifetime, photoluminescence quantum yield and two-photon emission) relative to pristine ACA . Aggregation induced emission (AIE) properties can be further obtained for ACA.TCB cocrystals, which are absent for the pristine ACA solid .
Propriétés
IUPAC Name |
1-anthracen-9-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXNVJDXUHMAHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229061 | |
| Record name | 9-Anthryl methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Acetylanthracene | |
CAS RN |
784-04-3 | |
| Record name | 9-Acetylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Anthryl methyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acetylanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acetylanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Anthryl methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-anthryl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Acetylanthracene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML7NJ26MBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



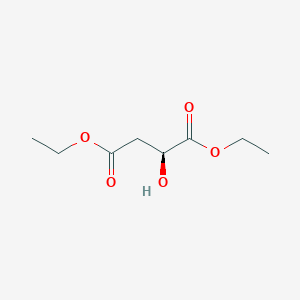
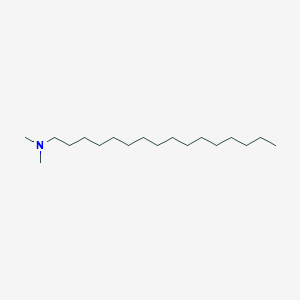
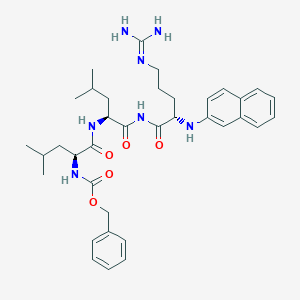
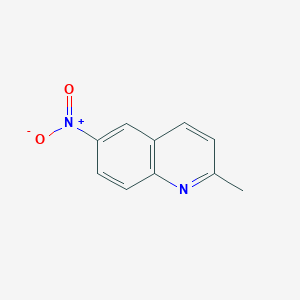
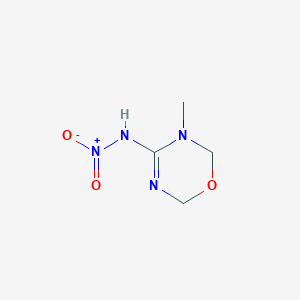
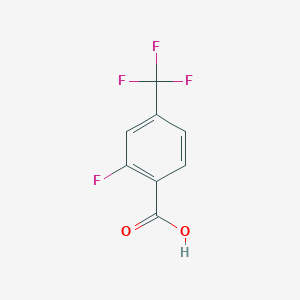
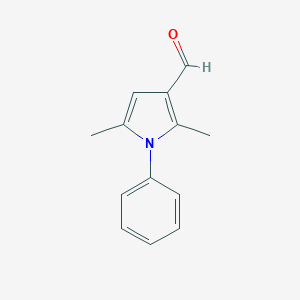

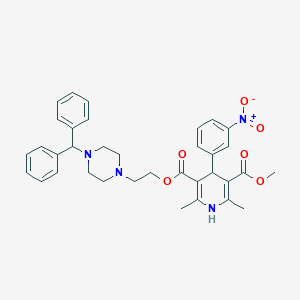
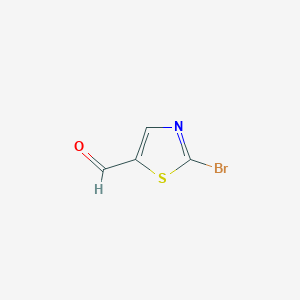
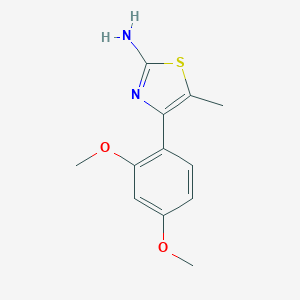
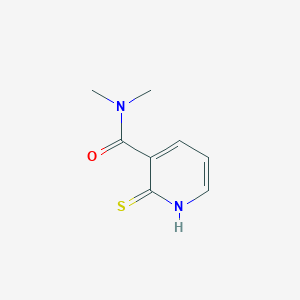
![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)
